sym-Homo Spermidine Trihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

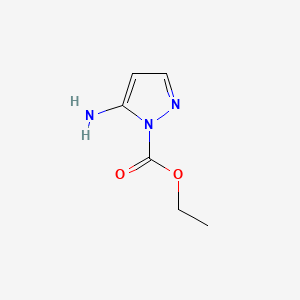

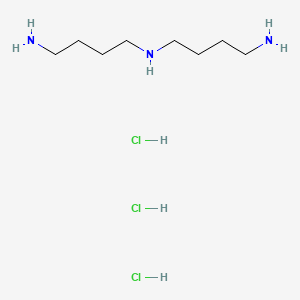

Sym-Homo Spermidine Trihydrochloride is a chemical compound with the molecular formula C8H21N3 . It is an analogue of Spermidine and is used as an antineoplastic . It plays an important role in the regulation of cellular proliferation and differentiation .

Synthesis Analysis

Spermidine can be biosynthesized from L-homoserine and putrescine using an engineered Escherichia coli with an NADPH self-sufficient system . This novel pathway provides a green alternative method for the efficient synthesis of spermidine .Molecular Structure Analysis

The molecular weight of sym-Homo Spermidine Trihydrochloride is 272.68 g/mol . Its molecular structure can be represented by the SMILES notation: [2H]C([2H])(CCCNCCCC([2H])([2H])N)N .Chemical Reactions Analysis

Spermidine, a natural autophagy inducer, has a variety of health effects, such as antitumor, antiaging, anti-inflammation, cardiovascular protection, and neuromodulation . It specifically interferes with the tumor cell cycle, resulting in the inhibition of tumor cell proliferation and suppression of tumor growth .Physical And Chemical Properties Analysis

Sym-Homo Spermidine Trihydrochloride is soluble in water . It has a molecular weight of 272.68 g/mol .Aplicaciones Científicas De Investigación

Biosynthetic Pathways in Microorganisms

- sym-Homo Spermidine (HSpe) has been identified as a major component of the polyamine pool in Caldariella acidophila, a thermoacidophilic bacterium. A study found that this bacterium incorporates radioactivity from propylamine-labelled methionine or spermidine into sym-nor-spermidine and sym-nor-spermine, suggesting a new pathway characterized by three propylamine-transfer reactions (de Rosa et al., 1978).

Growth Stimulation in Bacterial Auxotrophs

- In Escherichia coli spermidine auxotrophs, HSpe has been compared with spermidine (Spe) and aminopropylcadaverine (AP5) for growth stimulation. HSpe was found to be taken up by the cells but was less effective than Spe in stimulating growth, and in some auxotrophs, less effective than AP5 (Linderoth & Morris, 1983).

Occurrence in Mammalian Tissues

- sym-Homo Spermidine has been identified in mammalian tissues, such as in the hamster epididymis. This study was the first to report its occurrence in mammalian tissues, noting its highest concentrations in the distal caput epididymidis (Matsuzaki et al., 1982).

Polyamine Regulation in Cells

- Exposure of rat L6 cells to exogenous polyamines, including HSpe, led to an increase in spermidine/spermine N1-acetyltransferase activity. This study suggests that synthetic polyamine analogues, like HSpe, may decrease cellular polyamines by stimulating the degradation of spermidine into putrescine (Erwin & Pegg, 1986).

Polyamine Alkaloids and Pharmacological Aspects

- HSpe and its derivatives have been investigated for their biological and pharmacological aspects. The influence of polyamines on cell proliferation makes them interesting for research in neoplastic diseases, and their interactions with ion channels and related receptors are significant for diseases of the central nervous system (Bienz et al., 2002).

Evolution and Horizontal Transfer of Biosynthetic Pathways

- The evolution of homospermidine synthase (HSS) in bacteria and its horizontal gene transfer to other bacteria, bacteriophage, archaea, eukaryotes, and viruses demonstrate the multifarious nature of the alternative polyamine sym-homospermidine. This study also reveals that sym-homospermidine is required for the normal growth of certain bacteria (Shaw et al., 2010).

Safety And Hazards

Direcciones Futuras

Spermidine has been a hot topic in the field of food processing, and current research findings suggest that spermidine-rich foods may be used in intervention and prevention of age-related diseases . Chemically modified derivatives of spermidine hold great potential for prognostic, diagnostic, and therapeutic applications against various malignancies .

Propiedades

IUPAC Name |

N'-(4-aminobutyl)butane-1,4-diamine;trihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H21N3.3ClH/c9-5-1-3-7-11-8-4-2-6-10;;;/h11H,1-10H2;3*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASPPINREBNQPGP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCNCCCCN)CN.Cl.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H24Cl3N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

n-(4-Aminobutyl)-1,4-butanediamine3hcl | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.